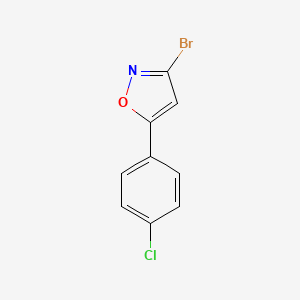

3-Bromo-5-(4-chlorophenyl)isoxazole

Description

Significance of Isoxazole (B147169) Core in Heterocyclic Chemistry Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in heterocyclic chemistry. njesr.com Its prevalence in numerous natural products and synthetically developed drugs underscores its importance. bohrium.comnih.gov The unique structural and electronic properties of the isoxazole nucleus make it a valuable component in the design of new therapeutic agents. bohrium.comnih.gov

Researchers are drawn to the isoxazole scaffold for several key reasons:

Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govrsc.org

Structural Versatility: The isoxazole ring can be readily substituted at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.govsphinxsai.com This adaptability is crucial in the iterative process of drug discovery.

Improved Physicochemical Properties: Incorporating an isoxazole moiety can enhance a compound's physical and chemical characteristics, potentially leading to better efficacy and reduced toxicity. bohrium.comnih.gov

Bioisosteric Replacement: In drug design, the isoxazole ring can serve as a bioisostere for other chemical groups, helping to optimize a drug's interaction with its biological target.

The development of novel synthetic methodologies, including transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessibility and diversity of isoxazole derivatives for research. nih.govrsc.orgmdpi.com

Overview of Halogenated Isoxazole Derivatives in Academic Inquiry

The introduction of halogen atoms, such as bromine and chlorine, onto the isoxazole core significantly influences the molecule's properties and reactivity. Halogenated heterocycles are of particular interest in medicinal chemistry and materials science. In the case of 3-Bromo-5-(4-chlorophenyl)isoxazole, the presence of both bromine and chlorine atoms is noteworthy.

The bromine atom at the 3-position is a key functional handle. It is particularly susceptible to displacement or participation in cross-coupling reactions, such as the Suzuki or Stille reactions. mdpi.com This reactivity allows chemists to use bromo-isoxazoles as versatile intermediates to construct more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Research Context of this compound within Medicinal and Organic Chemistry

Within the broader context of isoxazole chemistry, this compound is primarily recognized as a valuable synthetic intermediate. Its bifunctional nature—a reactive bromine atom and a stable chlorophenyl group—makes it an attractive starting material for creating libraries of novel compounds for biological screening.

Research involving this compound often falls into the following categories:

Synthesis of Novel Derivatives: The primary application of this compound is as a precursor in the synthesis of more elaborate molecules. For example, the bromine atom can be replaced through nucleophilic substitution or used in palladium-catalyzed cross-coupling reactions to introduce new functional groups.

Exploration of Biological Activity: While the compound itself has been noted for potential biological activities, such as the inhibition of certain enzymes, its main role is as a scaffold to build new potential therapeutic agents. ontosight.ai The derivatives synthesized from this starting material are then tested for a range of activities, leveraging the known biological potential of the isoxazole core. researchgate.net

Building Block for Complex Syntheses: In multi-step organic syntheses, this compound can serve as a reliable building block, providing a pre-formed and functionalized isoxazole ring that can be incorporated into a larger target molecule.

The synthesis of isoxazoles, including halogenated derivatives, can be achieved through various routes. A common method involves the reaction of a chalcone (B49325) with hydroxylamine (B1172632), which proceeds through a ketone addition and subsequent heterocycle formation to create the stable aromatic isoxazole ring. sphinxsai.comwpmucdn.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 56045-65-9 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Physical Form | Solid |

| InChI Key | HMBRYNDHGSOFHF-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. ontosight.aichemicalbook.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

3-bromo-5-(4-chlorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5BrClNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H |

InChI Key |

ZNGYMUNPCACRAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 4 Chlorophenyl Isoxazole and Its Analogs

Strategic Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions in the Synthesis of Isoxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone for the synthesis of isoxazoles and isoxazolines, respectively. nih.govresearchgate.net This reaction is highly valued for its efficiency and ability to form the heterocyclic ring in a single, atom-economical step. thieme-connect.com

Nitrile oxides are transient, highly reactive species that are typically generated in situ to prevent their dimerization into furoxans. nih.govnsf.gov Common methods for their generation include the dehydrohalogenation of hydroxymoyl chlorides, the dehydration of primary nitroalkanes, and the oxidation of aldoximes. thieme-connect.comnsf.govresearchgate.net For instance, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) can produce a nitrile oxide, which then reacts with a dipolarophile such as an alkyne to yield a 3,5-disubstituted isoxazole. rsc.org The use of tert-butyl nitrite (B80452) to react with diazocarbonyl compounds has also been reported as a catalyst-free method for generating nitrile oxides. nsf.gov

Once generated, the nitrile oxide undergoes a [3+2] cycloaddition reaction with a dipolarophile. The reaction with alkynes leads directly to isoxazoles, while the reaction with alkenes produces isoxazolines, which can be subsequently oxidized to isoxazoles if desired. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide precursor and the dipolarophile. nih.govacs.org

| Nitrile Oxide Precursor | Generation Method | Dipolarophile | Product | Reference |

| Hydroxyimoyl Halides | Base-mediated dehydrohalogenation | Alkynes/Alkenes | Isoxazoles/Isoxazolines | researchgate.netrsc.org |

| Aldoximes | Oxidation (e.g., with NBS, NaOCl) | Alkynes/Alkenes | Isoxazoles/Isoxazolines | thieme-connect.comrsc.org |

| Primary Nitroalkanes | Dehydration (e.g., with PhNCO) | Alkynes/Alkenes | Isoxazoles/Isoxazolines | researchgate.net |

| Diazocarbonyl Compounds | Reaction with tert-butyl nitrite | Alkynes/Alkenes | Isoxazoles/Isoxazolines | nsf.gov |

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is a critical aspect, determining the substitution pattern of the resulting isoxazole ring. acs.org In many cases, the reaction proceeds with high regioselectivity, leading to the formation of a single major regioisomer. nih.govscite.ai The inherent polarity of the nitrile oxide, with the oxygen being the nucleophilic center and the carbon the electrophilic center, typically governs the regiochemical outcome in thermal cycloadditions. acs.orgacs.org However, the use of catalysts, such as ruthenium, can reverse this inherent polarity, leading to the opposite regioisomer. acs.orgacs.org

Both electronic and steric factors of the substituents on the nitrile oxide and the alkyne influence the regioselectivity of the cycloaddition. nih.gov Computational studies using density functional theory (DFT) have shown that the activation energies, largely controlled by distortion energies, can predict the observed product ratios. nih.gov In intramolecular cycloadditions, where the nitrile oxide and the dipolarophile are part of the same molecule, excellent regio- and stereoselectivity can often be achieved due to conformational constraints. thieme-connect.com

| Catalyst | Alkyne Type | Major Regioisomer | Reference |

| Thermal (No Catalyst) | Electron-rich | 5-Heterosubstituted isoxazole | acs.orgacs.org |

| Ruthenium | Electron-rich | 4-Heterosubstituted isoxazole | acs.org |

| Thermal (No Catalyst) | Electron-deficient | 4-Substituted isoxazole | acs.org |

| Ruthenium | Electron-deficient | 5-Substituted isoxazole | acs.org |

Hydroxyimoyl halides are versatile and commonly used precursors for the in situ generation of nitrile oxides. rsc.orgresearchgate.net Treatment with a base, such as triethylamine (B128534) or sodium carbonate, facilitates the elimination of a hydrogen halide to form the reactive nitrile oxide dipole. nih.govrsc.org This method is widely applicable and allows for the synthesis of a diverse range of isoxazoles. nih.gov

Dibromoformaldoxime is a specific and highly reactive precursor used to generate bromonitrile oxide. chem-station.com This intermediate is particularly useful for synthesizing 3-bromoisoxazolines and, by extension, 3-bromoisoxazoles. acs.org The reaction of dibromoformaldoxime with an alkene in the presence of a base like potassium bicarbonate yields the corresponding 3-bromoisoxazoline. chem-station.com Due to the hazardous nature of dibromoformaldoxime, continuous flow processes have been developed for its safe, large-scale preparation and immediate use. acs.org

Condensation Reactions in Isoxazole Synthesis

An alternative and classical approach to isoxazole synthesis involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). youtube.com This method is straightforward and effective for producing a variety of isoxazole derivatives. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. researchgate.netyoutube.com

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a one-pot, three-component reaction of a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aryl aldehyde. nih.govresearchgate.netresearchgate.net The reaction mechanism involves the initial formation of an oxime from the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. nih.govresearchgate.net

Cycloisomerization Strategies for Isoxazole Scaffolds

Cycloisomerization reactions provide an efficient pathway to isoxazole scaffolds from appropriately functionalized linear precursors. A notable example is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov Treatment of these substrates with an electrophile, such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS), triggers a cyclization to afford 4-halo-substituted isoxazoles in good to excellent yields under mild conditions. organic-chemistry.orgnih.govresearchgate.net This method is valuable for introducing a halogen atom at the 4-position of the isoxazole ring, which can then be used for further functionalization through cross-coupling reactions. organic-chemistry.org Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has also been shown to be an effective method for the selective synthesis of substituted isoxazoles. organic-chemistry.org

Functionalization and Derivatization of the 3-Bromo-5-(4-chlorophenyl)isoxazole Core

The core structure of this compound offers multiple sites for chemical modification: the isoxazole ring itself, the substituents at positions 3 and 5, and the phenyl ring.

The isoxazole ring can undergo electrophilic halogenation, with the C-4 position being the most reactive site in 3,5-disubstituted isoxazoles. illinois.edureddit.com This high regioselectivity is attributed to the electronic properties of the heterocyclic ring. reddit.com

Convenient methods for the halogenation of 3,5-diarylisoxazoles, which serve as excellent models for the this compound system, utilize N-halosuccinimides (NXS). The use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in acetic acid provides the corresponding 4-halo-3,5-diarylisoxazoles in good to excellent yields. illinois.edu For less reactive substrates, such as those with electron-deactivating groups on the phenyl rings, the addition of a strong acid catalyst like sulfuric acid or trifluoroacetic acid is often necessary to activate the halogenating agent. illinois.edu

Another effective system for halogenation involves the use of tetraalkylammonium halides (R₄NHal) in the presence of nitrosylsulfuric acid (NOHSO₄). This method also shows high regioselectivity for the C-4 position of the isoxazole ring. reddit.com The reaction proceeds smoothly at room temperature for a variety of 3,5-diarylisoxazoles. For substrates bearing electron-deficient aromatic rings, increasing the temperature to 60 °C can complete the reaction in a few hours. reddit.com Notably, even with an excess of the halogenating reagent, halogenation occurs selectively on the isoxazole ring rather than on the attached phenyl rings, unless the phenyl ring contains strongly electron-donating substituents. reddit.com

In some cases, electrophilic bromination can lead to more complex transformations. For isoxazoles containing a nearby nucleophile, such as a pendant alcohol or carboxylic acid, the initial bromination can form a bromonium ion intermediate that undergoes intramolecular cyclization to yield spiro-isoxazoline structures stereoselectively. nih.gov Ring-opening halogenations have also been reported, where treatment with agents like Selectfluor or N-chlorosuccinimide (NCS) can lead to cleavage of the N-O bond to form functionalized acyclic compounds. nih.govtcichemicals.comresearchgate.netnih.gov

| Reagent System | Substrate Type | Position of Halogenation | Conditions | Yield | Reference |

| N-Halosuccinimide (NCS, NBS, NIS) | 3,5-Diarylisoxazole | C-4 | Acetic acid, +/- H₂SO₄ catalyst | Good to Excellent | illinois.edu |

| Me₄NBr/NOHSO₄ | 3,5-Diarylisoxazole | C-4 | Room temperature to 60 °C | High | reddit.com |

| Pyridinium tribromide | Isoxazole with pendant -OH/-COOH | C-4 | CH₂Cl₂, K₂CO₃, 0 °C to rt | - | nih.gov |

While the title compound features a 4-chlorophenyl group at the 5-position, the synthesis of analogs with other functional groups at this position is a key strategy for creating diverse derivatives. The introduction of functional handles like hydroxymethyl or aminomethyl groups often proceeds from a key intermediate, such as a 5-formyl or 5-chloromethyl isoxazole.

For instance, a compound like 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde serves as a versatile precursor. nih.gov The aldehyde can be reduced to a hydroxymethyl group using standard reducing agents or converted to an aminomethyl group via reductive amination. Similarly, a derivative like 3-Bromo-5-(chloromethyl)isoxazole provides a reactive site for nucleophilic substitution to introduce aminomethyl, hydroxymethyl (via hydrolysis), or other functionalized groups. researchgate.net

Another important strategy for functionalizing the 5-position is through nucleophilic aromatic substitution (SₙAr) on 5-nitroisoxazoles. The nitro group is an excellent leaving group and strongly activates the ring for nucleophilic attack. This allows for the synthesis of 5-amino, 5-alkoxy, and 5-thioalkoxy isoxazoles by reacting 5-nitroisoxazoles with various N-, O-, and S-nucleophiles under mild conditions. researchgate.netwpmucdn.com This method provides a straightforward route to polysubstituted isoxazole derivatives.

The synthesis of 4-(4-Chlorophenyl)isoxazol-5-amine has been reported, highlighting that an amino group can be present at this position, serving as a handle for further derivatization, for example, through amide bond formation. nih.gov

Modifying the 4-chlorophenyl ring once it is attached to the isoxazole core presents a synthetic challenge. Most commonly, variations in this part of the molecule are introduced by using differently substituted starting materials, such as substituted benzaldehydes or aryl methyl ketones, during the initial construction of the isoxazole ring. researchgate.netrsc.org

However, late-stage functionalization of the 4-chlorophenyl ring is theoretically possible. Standard electrophilic aromatic substitution reactions (e.g., nitration, further halogenation) could be attempted. The outcome would be directed by the combined electronic effects of the chloro substituent (ortho-, para-directing and deactivating) and the isoxazolyl group (meta-directing and deactivating).

Alternatively, modern cross-coupling reactions could be employed to replace the chlorine atom. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, conditions for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions have been developed for such substrates. This would allow for the introduction of new aryl, alkyl, or amino groups. More advanced C-H activation strategies could also potentially functionalize the other positions on the phenyl ring directly, although specific examples on this particular scaffold are not prevalent.

Advanced Synthetic Techniques and Green Chemistry Approaches

To improve efficiency, yield, and environmental compatibility, modern synthetic techniques are increasingly applied to the synthesis of isoxazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including isoxazoles. rsc.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours or days to minutes, often leading to higher yields and cleaner reaction products with fewer side-products. rsc.org

Several key synthetic routes to isoxazoles have been adapted for microwave conditions:

From Chalcones: The reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a classic method for isoxazole synthesis. Under microwave irradiation, this cyclization proceeds much faster and more efficiently. rsc.org

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of alkynes with nitrile oxides (often generated in situ) is a fundamental route to isoxazoles. Microwave heating significantly enhances the rate of this reaction, allowing for the rapid synthesis of diverse 3,4,5-substituted isoxazoles in a one-pot, three-component fashion. This technique minimizes the formation of byproducts, such as furoxan oxides, which can be problematic under conventional heating.

| Synthetic Route | Reactants | Conditions | Advantages of Microwave | Reference |

| Cyclization | Chalcones + Hydroxylamine HCl | Ethanolic NaOH, 210 W, 10-15 min | Reduced reaction time, improved yield | rsc.org |

| 1,3-Dipolar Cycloaddition | Acid chlorides + Terminal alkynes + Hydroximinoyl chlorides | One-pot, 30 min | Increased yield, minimized side-products | |

| 1,3-Dipolar Cycloaddition | 3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles + (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | THF/water, NaHCO₃ | Efficient, high regioselectivity, catalyst-free |

Traditional isoxazole syntheses, particularly [3+2] cycloadditions, often rely on metal catalysts such as copper(I) or ruthenium(II). While effective, these metals can be costly, toxic, and difficult to remove from the final product, which is a significant concern in medicinal chemistry. Consequently, developing metal-free synthetic routes is a key goal of green chemistry.

The most prominent metal-free pathway is the 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide. The key is the in situ generation of the nitrile oxide from an oxime precursor without using a metal catalyst. Common methods include:

Oxidation of Aldoximes: Aldoximes can be oxidized using inexpensive and readily available oxidants like sodium hypochlorite (bleach) or by using hypervalent iodine reagents such as diacetoxyiodobenzene (B1259982) (DIB). The resulting nitrile oxide is highly reactive and immediately trapped by an alkyne present in the reaction mixture to form the isoxazole ring.

Dehydrohalogenation of Hydroximoyl Halides: This classic method generates nitrile oxides by treating hydroximoyl halides with a non-metallic base.

These metal-free approaches are environmentally benign and prevent contamination of the products with residual heavy metals. They can also be combined with other green techniques, such as microwave or ultrasound irradiation, to further enhance reaction efficiency.

Catalytic Methods in Isoxazole Synthesis (e.g., Copper-catalyzed)

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of isoxazoles, offering mild reaction conditions and high regioselectivity. These methods often proceed via the [3+2] cycloaddition of a nitrile oxide with an alkyne. While specific data for the direct copper-catalyzed synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of structurally related 3,5-disubstituted isoxazoles provides a strong blueprint for its potential synthesis.

One prominent copper-catalyzed approach involves the in situ generation of nitrile oxides from aldoximes, followed by their cycloaddition with terminal alkynes. For instance, the reaction of a substituted benzaldoxime (B1666162) with a suitable bromine source in the presence of a copper(I) catalyst and a terminal alkyne would be a viable route. The 4-chlorophenyl nitrile oxide would be generated from 4-chlorobenzaldoxime, which can then react with a bromo-alkyne derivative under copper catalysis.

Another relevant copper-catalyzed method is the aerobic oxidative C-O bond formation from enone oximes. This process, typically catalyzed by copper(II) salts, allows for the intramolecular cyclization to form the isoxazole ring. While this method is more suited for 3,5-dialkyl or -diaryl isoxazoles, modifications could potentially accommodate the bromo-substituent.

The table below summarizes representative copper-catalyzed methods for the synthesis of isoxazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Key Features | Potential Application for Target Compound |

| Cu(I) salt | Aldoxime, Terminal Alkyne, Base | One-pot synthesis, high regioselectivity. | Reaction of 4-chlorobenzaldoxime with a bromo-substituted terminal alkyne. |

| Cu(II) acetate (B1210297) | Enone oxime, Oxygen (air) | Aerobic oxidation, C-H functionalization. | Adaptation for a precursor containing the 4-chlorophenyl and a suitable bromo-enone oxime moiety. |

| Cu(OTf)₂ | Alkynyl oxime ether | Atom-economical, regioselective. | Synthesis of a precursor alkynyl oxime ether bearing the 4-chlorophenyl and bromo substituents. |

Flow Chemistry Applications in Isoxazole Synthesis

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to isoxazole synthesis is a growing area of research, with photochemical and microreactor-based methods showing particular promise.

Photochemical flow synthesis can be employed for various transformations, including the generation of reactive intermediates for cycloaddition reactions. For instance, a flow reactor equipped with a suitable light source could facilitate the generation of nitrile oxides or other precursors for the synthesis of this compound in a continuous manner. This approach can lead to higher yields and cleaner reactions by minimizing side reactions and decomposition of sensitive intermediates. researchgate.net

Microreactors, with their high surface-area-to-volume ratio, are ideal for managing exothermic reactions and for the precise control of reaction parameters such as temperature and residence time. The synthesis of isoxazoles in microreactors can be achieved by pumping solutions of the reactants, such as a nitrile oxide precursor and an alkyne, through a heated or catalytically active channel. This technology allows for rapid optimization of reaction conditions and can be readily scaled out by running multiple reactors in parallel.

While specific flow chemistry protocols for the synthesis of this compound are not yet widely reported, the general principles and setups used for other isoxazoles are directly applicable. The table below outlines potential flow chemistry approaches.

| Flow Technology | Key Principles | Potential Advantages for Target Synthesis |

| Photochemical Flow Reactor | Light-induced generation of reactive intermediates. | Controlled generation of nitrile oxides, reduced side reactions, potential for novel reaction pathways. researchgate.net |

| Microreactor System | Precise control of reaction parameters, enhanced heat and mass transfer. | Improved safety for handling potentially hazardous intermediates, rapid optimization of reaction conditions, scalability. |

| Continuous Stirred-Tank Reactor (CSTR) Cascade | Series of reactors for multi-step synthesis. | Integration of precursor synthesis and cyclization in a continuous process. |

Reaction Mechanism Studies and Pathway Elucidation

The formation of the isoxazole ring in this compound and its analogs is primarily governed by the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is a type of 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. wikipedia.orgnih.gov

The key intermediate in this pathway is the 4-chlorobenzonitrile (B146240) oxide, which acts as the 1,3-dipole. This species can be generated in situ from 4-chlorobenzaldoxime by oxidation or from the corresponding hydroximoyl halide by dehydrohalogenation. The dipolarophile is a bromine-containing alkyne. The cycloaddition is believed to proceed through a concerted, though not necessarily synchronous, transition state. The regioselectivity of the reaction, which determines the substitution pattern on the resulting isoxazole ring, is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. nih.gov

An alternative mechanistic pathway involves the reaction of a β-halovinyl ketone with hydroxylamine. In this case, the initial step is the formation of an oxime, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the double bond, with subsequent elimination of the halide to form the aromatic isoxazole ring.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states and energy profiles of these cycloaddition reactions, providing valuable insights into the factors controlling the reaction rate and selectivity. mdpi.com Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for the characterization of intermediates and the final product, confirming the proposed reaction pathway. nih.gov

Key Mechanistic Steps in 1,3-Dipolar Cycloaddition:

Generation of Nitrile Oxide: The reactive 4-chlorobenzonitrile oxide is formed from a suitable precursor.

Concerted [3+2] Cycloaddition: The nitrile oxide reacts with the bromo-alkyne in a single step through a five-membered transition state.

Aromatization: The initially formed isoxazoline (B3343090) intermediate may undergo spontaneous aromatization to the more stable isoxazole ring, particularly when using alkynes as dipolarophiles.

Understanding these reaction mechanisms is crucial for optimizing reaction conditions to achieve high yields and selectivity in the synthesis of this compound and its analogs.

Structural Elucidation and Spectroscopic Characterization of 3 Bromo 5 4 Chlorophenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-5-(4-chlorophenyl)isoxazole, ¹H NMR, ¹³C NMR, and 2D NMR studies provide comprehensive information about the electronic environment of each proton and carbon atom, as well as their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of an isoxazole (B147169) derivative offers distinct signals that can be assigned to the aromatic protons and any substituent protons. In the case of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazole derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. For a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the aromatic protons resonate in a multiplet around 7.72 ppm. wpmucdn.com The specific chemical shifts and coupling constants for the protons on the 4-chlorophenyl ring of this compound would be expected in this aromatic region, likely as two distinct doublets due to the para-substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. In isoxazole systems, the carbon atoms of the heterocyclic ring and the attached phenyl groups exhibit characteristic chemical shifts. For example, in 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the isoxazole C-O carbon appears at 168.624 ppm, the imine carbon (C=N) at 161.136 ppm, and the alkene carbon at 98.08 ppm. wpmucdn.com For this compound, one would expect to observe distinct signals for the isoxazole ring carbons, the brominated carbon (C3), the carbon attached to the phenyl group (C5), and the carbons of the 4-chlorophenyl ring. The carbon bearing the bromine atom would show a characteristic shift, and the carbons of the chlorophenyl ring would display four signals due to symmetry.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between coupled protons, confirming the ortho and meta relationships in the 4-chlorophenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connectivity information and solidifying the structural elucidation.

Table 1: Predicted NMR Data for this compound Note: This table is based on typical values for similar isoxazole structures and serves as a predictive guide. Actual experimental values may vary.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Isoxazole C4-H | ~6.5 - 7.0 (singlet) | ~95 - 105 |

| Phenyl H (ortho to C-Isoxazole) | ~7.7 - 7.9 (doublet) | ~128 - 130 |

| Phenyl H (ortho to Cl) | ~7.4 - 7.6 (doublet) | ~129 - 131 |

| Isoxazole C3-Br | - | ~150 - 155 |

| Isoxazole C5-Phenyl | - | ~168 - 172 |

| Phenyl C-Isoxazole | - | ~125 - 128 |

| Phenyl C-Cl | - | ~135 - 138 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The presence of the aromatic rings (the 4-chlorophenyl group) would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. For a related isoxazole, the aromatic C-H peak was observed at 3107.98 cm⁻¹. wpmucdn.com The isoxazole ring itself has characteristic vibrations. The C=N stretching vibration is typically found in the 1650-1590 cm⁻¹ range. The N-O bond stretching usually appears between 1450 and 1300 cm⁻¹. Furthermore, the C-Cl and C-Br stretching vibrations would be expected in the fingerprint region, typically below 1000 cm⁻¹, providing evidence for the halogen substituents.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Isoxazole Ring) | 1650 - 1590 |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 |

| N-O Stretch (Isoxazole Ring) | 1450 - 1300 |

| C-O Stretch (Isoxazole Ring) | 1250 - 1150 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 690 - 515 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₅BrClNO, corresponding to a molecular weight of approximately 272.53 g/mol . ontosight.ai

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion region would exhibit a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4), confirming the presence of one bromine and one chlorine atom.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for phenyl-substituted isoxazoles involve cleavage of the heterocyclic ring. Likely fragment ions would correspond to the loss of CO, Br, or the chlorophenyl group. The 4-chlorophenyl cation would be an expected fragment, showing its own characteristic isotopic pattern for one chlorine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₅⁷⁹Br³⁵ClNO]⁺ | ~271 | Molecular Ion (M⁺) |

| [C₉H₅⁸¹Br³⁵ClNO]⁺ / [C₉H₅⁷⁹Br³⁷ClNO]⁺ | ~273 | M⁺+2 Isotope Peak |

| [C₉H₅⁸¹Br³⁷ClNO]⁺ | ~275 | M⁺+4 Isotope Peak |

| [C₆H₄Cl]⁺ | 111/113 | 4-chlorophenyl cation |

| [M-Br]⁺ | ~192/194 | Loss of Bromine radical |

| [M-CO]⁺ | ~243/245/247 | Loss of Carbon Monoxide |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Absolute Confirmation of Connectivity: It would verify the substitution pattern, confirming that the bromine atom is at the 3-position and the 4-chlorophenyl group is at the 5-position of the isoxazole ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, revealing any distortions from ideal geometries. For instance, the bond lengths within the isoxazole and phenyl rings can indicate the degree of electron delocalization.

Conformational Analysis: The dihedral angle between the plane of the isoxazole ring and the plane of the 4-chlorophenyl ring would be determined. This provides insight into the degree of steric hindrance and the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The crystal packing would reveal any significant non-covalent interactions, such as halogen bonding (involving the bromine or chlorine atoms) or π-π stacking between the aromatic rings, which govern the supramolecular architecture.

Computational and Theoretical Investigations of 3 Bromo 5 4 Chlorophenyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For isoxazole (B147169) derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to determine optimized molecular structures, including bond lengths and angles. ejournal.byresearchgate.net These calculations have been used to study various substituted isoxazole compounds to understand the effects of different functional groups on the molecular geometry. researchgate.net

For similar heterocyclic systems, DFT has been used to calculate a range of properties. For instance, in a study of a 1,3,4-thiadiazole (B1197879) derivative, DFT calculations at the B3LYP level with different basis sets (6-31+G(d,p), 6-31++G(d,p), and 6-311+G(d,p)) were performed to analyze the structural geometry and electronic properties of both monomeric and dimeric forms. scispace.com The results showed good correlation with experimental X-ray diffraction data. scispace.com Similarly, for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations using B3LYP and M06-2X functionals with a 6-311++G(d,p) basis set were used to obtain comprehensive information on its structural features. acs.org

The optimized geometric parameters, such as bond lengths and angles, for 3-bromo-5-(4-chlorophenyl)isoxazole can be theoretically determined. These computational results can then be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model.

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds

| Compound Class | Functional | Basis Set | Application |

| Isoxazole Derivatives | B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Structure |

| 1,3,4-Thiadiazole Derivatives | B3LYP | 6-31+G(d,p), 6-31++G(d,p), 6-311+G(d,p) | Structural and Electronic Properties |

| Triazole Derivatives | B3LYP, M06-2X, MP2 | 6-31G(d,p) | Monomer and Dimer Optimization |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP, M06-2X | 6-311++G(d,p) | Structural Features |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

In studies of other isoxazole-containing compounds, molecular docking has been successfully applied. For example, derivatives of 3-phenyl-5-furan isoxazole were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to predict their binding affinities and selectivity. acu.edu.in Similarly, docking studies on 3-(3-bromophenyl)-5-(4-methoxyphenyl) isoxazole were performed against antibacterial, antifungal, and anticancer targets. researchgate.net These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For a quinoline-based iminothiazoline derivative, docking against the elastase enzyme revealed a strong binding affinity, with specific hydrogen bond and hydrophobic interactions identified. nih.gov

For this compound, molecular docking simulations could be performed against various relevant biological targets to predict its potential therapeutic applications. The results would provide insights into its binding mode and affinity, guiding further experimental validation.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron density of the procrystal.

This analysis has been applied to various isoxazole and other heterocyclic compounds to understand their crystal packing. For 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, Hirshfeld surface analysis revealed that H···H, H···C/C···H, Cl···H/H···Cl, H···O/O···H, and H···N/N···H interactions were the most significant contributors to the crystal packing. nih.govgazi.edu.tr In another study on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179), H···H, H···O/O···H, and H···C/C···H interactions were found to be the largest contributors. mdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts.

For this compound, a Hirshfeld surface analysis would elucidate the nature and extent of intermolecular interactions, such as halogen bonding involving the bromine and chlorine atoms, which are crucial for understanding its solid-state properties.

Table 2: Major Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound | Major Contacts | Contribution (%) |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole nih.govgazi.edu.tr | H···H | 48.7 |

| H···C/C···H | 22.2 | |

| Cl···H/H···Cl | 8.8 | |

| H···O/O···H | 8.2 | |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate mdpi.com | H···H | 28.9 |

| H···O/O···H | 26.7 | |

| H···C/C···H | 15.8 |

HOMO-LUMO Energy Gap Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates a more reactive molecule. irjweb.com This analysis is often performed using DFT calculations. For various heterocyclic compounds, the HOMO-LUMO gap has been calculated to understand their reactivity. irjweb.comresearchgate.net For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating charge transfer within the molecule. irjweb.com In another study of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, the HOMO-LUMO energy gap was found to correlate with the electronic properties of substituents. nih.gov

For this compound, the HOMO and LUMO energy levels and the corresponding energy gap can be calculated to predict its chemical reactivity and potential for charge transfer interactions. This information is valuable for understanding its behavior in chemical reactions and biological systems.

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. These calculations can provide a detailed understanding of how a chemical reaction proceeds from reactants to products.

For the synthesis of isoxazole derivatives, such as those formed through 1,3-dipolar cycloaddition reactions, quantum chemical calculations can be used to investigate the regioselectivity and stereoselectivity of the reaction. researchgate.net By calculating the energies of different possible transition states, the most favorable reaction pathway can be determined. For instance, in the synthesis of 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, theoretical investigations have been used to understand the effects of substituents and solvents on the reaction. researchgate.net

In the context of this compound, quantum chemical calculations could be employed to study its synthesis, for example, by modeling the cycloaddition reaction between a nitrile oxide and an alkyne. These calculations would provide insights into the mechanism and factors controlling the outcome of the reaction.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the relative stabilities of different conformers is crucial, as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Computational methods, such as DFT, are used to perform conformational analysis by calculating the energies of different conformers. For a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative, computational studies confirmed that conformational rigidification was important for stabilizing the interaction with its biological target. nih.gov In a study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, quantum chemical methods were used to optimize the monomer, cyclic dimer, and stacking forms to understand its structure. nih.gov

For this compound, which contains two phenyl rings attached to the isoxazole core, conformational analysis would focus on the rotational barriers around the single bonds connecting the rings to the central isoxazole moiety. These studies would identify the most stable conformer(s) and provide insights into the molecule's flexibility, which can influence its interaction with biological receptors.

Molecular Interactions and Biological Activity Mechanisms of 3 Bromo 5 4 Chlorophenyl Isoxazole

Research into Anticancer Activity Mechanisms

The isoxazole (B147169) scaffold is a recognized pharmacophore in the development of anticancer agents researchgate.net. Research has focused on several mechanisms through which these compounds may exert their effects, primarily centered on derivatives of the 3-bromo-isoxazole core.

Induction of Apoptosis in Cancer Cell Lines

A key mechanism in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Studies have shown that derivatives of the 3-bromo-isoxazole structure are capable of initiating this process. Specifically, a panel of 3-bromo-isoxazoline derivatives has been shown to trigger apoptotic cell death in pancreatic ductal adenocarcinoma (PDAC) cells nih.gov. This suggests that the core structure is capable of activating the intrinsic cellular pathways leading to cancer cell demise.

Inhibition of Specific Signaling Pathways (e.g., GAPDH, STAT3 phosphorylation, COX-2)

Cancer cells rely on altered signaling pathways for their growth and survival. Targeting these pathways is a primary strategy in modern oncology.

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Inhibition: A significant body of research points to the enzyme GAPDH as a key target for 3-bromo-isoxazole derivatives. GAPDH is a pivotal enzyme in glycolysis, a metabolic pathway that cancer cells heavily depend on for energy nih.govnih.gov.

Studies have identified spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives as potent, covalent inhibitors of human GAPDH (hGAPDH) nih.gov.

The inhibition of GAPDH by these compounds disrupts the energy supply to cancer cells, leading to an anti-proliferative effect and, in some cases, cell death nih.govnih.gov. The antiproliferative activity of these derivatives was found to correlate well with the intracellular inhibition of hGAPDH in pancreatic cancer cell lines nih.gov.

One derivative, AXP-3019, was shown to block the growth of pancreatic cancer cells in xenograft models, supporting the therapeutic potential of targeting glycolysis via GAPDH inhibition nih.gov.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is crucial for cancer cell proliferation, survival, and metastasis. Persistent activation of STAT3 is common in many cancers nih.gov. While not studied for 3-Bromo-5-(4-chlorophenyl)isoxazole itself, other related isoxazoloquinone derivatives have been synthesized and shown to inhibit tumor growth by targeting STAT3 and triggering its ubiquitin-dependent degradation nih.gov.

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is involved in inflammation and is often overexpressed in various cancers, contributing to tumor growth. Isoxazole derivatives are well-known for their anti-inflammatory properties, often acting as COX-2 inhibitors nih.gov. The structural features of isoxazoles make them suitable candidates for selective COX-2 inhibition, a strategy used in both anti-inflammatory and anticancer drug design.

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Cysteine Residues)

The specific molecular interactions of 3-bromo-isoxazole derivatives have been elucidated, providing insight into their mechanism of action at a chemical level.

Enzymes and Cysteine Residues: The covalent inhibition of GAPDH by 3-bromo-4,5-dihydroisoxazole derivatives is a prime example of direct enzyme interaction nih.gov. The "warhead" reactivity of the 3-bromo-isoxazole moiety is key to this mechanism. Computational and experimental studies have confirmed that these inhibitors form a covalent bond with a specific, activated cysteine residue in the active site of hGAPDH nih.gov. This interaction is highly selective; the compounds show negligible reactivity with free thiols (like free cysteine), highlighting their ability to target the specific chemical environment of the enzyme's active site nih.gov.

The table below summarizes the anticancer mechanisms investigated for derivatives of 3-bromo-isoxazole.

| Mechanism Category | Specific Target/Pathway | Compound Class Studied | Observed Effect | Reference(s) |

| Apoptosis Induction | Intrinsic Apoptotic Pathway | 3-Bromo-isoxazoline derivatives | Triggering of apoptosis in pancreatic cancer cells. | nih.gov |

| Signaling Pathway Inhibition | Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | 3-Bromo-4,5-dihydroisoxazole derivatives | Covalent inhibition of GAPDH, leading to reduced cancer cell proliferation. | nih.govnih.gov |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Isoxazoloquinone derivatives | Inhibition and ubiquitin-dependent degradation of STAT3. | nih.gov | |

| Cyclooxygenase-2 (COX-2) | Isoxazole derivatives | Inhibition of enzyme activity. | nih.gov | |

| Molecular Target Interaction | Cysteine Residue in hGAPDH | Spirocyclic 3-bromo-4,5-dihydroisoxazole | Selective and covalent bond formation with the activated cysteine in the enzyme's active site. | nih.gov |

Mechanistic Investigations of Anti-inflammatory Properties (e.g., LOX and COX-2 inhibition)

The isoxazole nucleus is a core component of several anti-inflammatory drugs. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The overproduction of prostaglandins (B1171923) and leukotrienes, products of the COX and LOX pathways respectively, are hallmarks of inflammation nih.gov.

Research has shown that various isoxazole derivatives can act as potent inhibitors of COX-2 nih.gov. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs, as it may reduce the side effects associated with inhibiting only the COX pathway nih.gov. Synthetic thiazole (B1198619) and pyrazole (B372694) derivatives, which are structurally related to isoxazoles, have been successfully developed as dual COX-2/5-LOX inhibitors nih.gov. While direct evidence for this compound is lacking, its structural components suggest a potential for similar inhibitory activities on these inflammatory enzymes.

Exploration of Antimicrobial and Antitubercular Activity Mechanisms

Isoxazole-containing compounds have been evaluated for a wide spectrum of antimicrobial activities.

Antimicrobial Activity: Studies on various 3-Aryl-5-(bromo/chlorophenyl)isoxazole derivatives have confirmed their potential as antimicrobial agents researchgate.net. The precise mechanism is not always fully elucidated but is generally believed to involve the disruption of essential cellular processes in bacteria and fungi.

Antitubercular Activity: Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed nih.govnih.gov. The isoxazole scaffold has been identified as a valuable chemotype for developing novel antitubercular drugs nih.gov. For instance, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed potent growth inhibitory activity against Mycobacterium tuberculosis strains nih.gov. In other related heterocyclic compounds, the mechanism of antitubercular action can involve the inhibition of essential mycobacterial enzymes or bioreductive activation by enzymes like the deazaflavin-dependent nitroreductase (Ddn), which is relevant for nitro-substituted drugs nih.gov. While this compound is not a nitro-compound, the general activity of the isoxazole class against M. tuberculosis suggests it could interact with unique mycobacterial targets researchgate.net.

Other Potential Biological Activities and Their Underlying Mechanisms (e.g., Antiviral, Analgesic, Immunoregulatory)

The versatile structure of the isoxazole ring has led to its investigation in a variety of other therapeutic areas.

Analgesic Activity: Certain isoxazoline (B3343090) derivatives have been reported to possess analgesic (pain-relieving) properties researchgate.net. This activity is often linked to their anti-inflammatory effects, as the reduction of inflammation and pro-inflammatory mediators like prostaglandins can alleviate pain.

Immunoregulatory Activity: Beyond simple anti-inflammatory action, some complex isoxazole derivatives have demonstrated immunomodulatory effects. For example, an isoxazolo[5,4-e]-1,2,4-triazepine derivative, which contains an isoxazole ring fused to another heterocyclic system, exhibited potent immunosuppressive properties in animal models, comparable to established drugs like cyclosporine nih.gov. The proposed mechanism involves the modulation of cytokine release and influencing signaling pathways like MAP kinases in immune cells nih.gov. This indicates that the isoxazole core can be incorporated into larger molecules that regulate complex immune responses.

Antiviral Activity: Currently, there is limited specific information in the reviewed literature regarding the antiviral mechanisms of this compound or its close derivatives.

Structure Activity Relationship Sar Studies of 3 Bromo 5 4 Chlorophenyl Isoxazole Analogs

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of isoxazole-based compounds is highly sensitive to the nature and position of substituents on both the isoxazole (B147169) and the appended phenyl rings. Systematic modifications provide a clear picture of the pharmacophore's essential features.

Role of Halogen Substitution Patterns (e.g., Bromine and Chlorine Positions)

The presence and location of halogen atoms on the 3-Bromo-5-(4-chlorophenyl)isoxazole scaffold are pivotal determinants of biological activity. The properties of the 3-halo-isoxazole core are intimately linked to the specific halogen present. researchgate.net

Phenyl Ring Halogenation : In studies of related isoxazole structures, the introduction of a halogen on the phenyl ring has been shown to be advantageous for biological activity. For instance, in a series of isoxazolo[5,4-d]pyrimidines, a 4-chlorophenyl substituent conferred promising agonist activity, whereas the unsubstituted phenyl analog was inactive. nih.gov Further investigation in this series revealed that replacing the chlorine atom with fluorine resulted in a compound with improved potency. nih.gov This suggests that for the phenyl ring at the 5-position, both the presence and the electronegativity of the halogen are critical.

Isoxazole Ring Halogenation : The bromine at the 3-position of the isoxazole ring is not merely a placeholder but an active participant in defining the molecule's chemical reactivity and potential for further modification. researchgate.net The C-Br bond can be a site for nucleophilic substitution, allowing for the synthesis of derivatives such as 3-aminoisoxazoles. researchgate.net Furthermore, introducing a bromine atom at other positions on the isoxazole ring, for example at the 4-position to create (4-bromo-3-(4-chlorophenyl)isoxazol-5-yl)methanol, demonstrates that the ring itself can be further halogenated to explore new chemical space and modulate activity. civilica.com

Effects of Phenyl Ring Substitutions on Activity

Modifying the 4-chlorophenyl group at the 5-position of the isoxazole ring has a profound impact on biological outcomes. The electronic properties and size of the substituents play a significant role.

In one study on isoxazolo[5,4-d]pyrimidines with a substituted phenyl ring at the C3 position, changing the substituent from a chlorine atom to other electron-withdrawing groups like trifluoromethyl, cyano, or nitro resulted in a complete loss of agonist activity. nih.gov This highlights a high degree of specificity for the type of substituent tolerated on the phenyl ring.

In a different study focusing on 3,5-diarylisoxazoles as potential anticancer agents, various substitutions on the phenyl ring at the 5-position were evaluated for their cytotoxic effects on PC3 prostate cancer cells. The results show that the substitution pattern is a key driver of activity and selectivity.

| Compound | R-Group (Substitution on Phenyl Ring at C5) | IC₅₀ on PC3 Cells (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 24 | 4-F | 2.10 | >23.80 |

| 25 | 4-Cl | 3.24 | 15.43 |

| 26 | 4-Br | 0.89 | >56.17 |

| 29 | 3-Cl | 1.54 | >32.46 |

| 30 | 3-Br | 1.89 | 26.45 |

Data sourced from a study on 3,5-diarylisoxazoles. mersin.edu.tr The parent structure for these analogs is 3-(3,4,5-trimethoxyphenyl)-5-(substituted-phenyl)isoxazole.

As shown in the table, halogen substitutions on the phenyl ring are well-tolerated, with the 4-bromo derivative (Compound 26) showing particularly high potency and selectivity. mersin.edu.tr This underscores that specific halogen substitutions can be superior to others in a given biological context.

Modifications at the Isoxazole Ring Positions (e.g., 3- and 5-positions)

The substituents at the 3- and 5-positions of the isoxazole ring are fundamental to its identity and activity.

Position 3 : The 3-position, occupied by a bromine atom in the parent compound, is a crucial site for interaction and a key synthetic handle. The synthesis of 3-aminoisoxazoles via the reaction of amines with 3-bromoisoxazolines demonstrates the utility of this position for creating new analogs. researchgate.net Replacing the bromo group with other functionalities can lead to entirely new classes of compounds with different biological targets.

Position 5 : The 5-position, holding the 4-chlorophenyl group, is equally important. In studies on antiviral isoxazoles, swapping the group at the 5-position (the B-ring) was a key strategy. nih.gov For instance, replacing the phenyl ring with other moieties like a 1-methyl-1H-pyrrol-2-yl group was explored to optimize antiviral efficacy. nih.gov

Other Ring Positions : Systematic optimization can also involve substitution at the 4-position of the isoxazole ring. Introducing specific polar functionalities at this position has been shown to provide a requisite balance of potency and solubility in some isoxazole series. researchgate.net

Rational Design and Synthesis of Novel Derivatives based on SAR Insights

Insights from SAR studies are the cornerstone of rational drug design, allowing chemists to move from a screening "hit" to an optimized "lead" compound. The this compound scaffold serves as a template for such design efforts.

The process typically involves:

Identifying a Hit : A compound like this compound is identified with a desired, albeit modest, biological activity.

SAR Exploration : As detailed in section 6.1, analogs are synthesized to probe the effect of different substituents. For example, the reactivity of the 3-bromo group is exploited to create a library of derivatives. researchgate.netgoogle.com This can be achieved through reactions like nucleophilic substitution or cross-coupling.

Building a Model : The collected SAR data helps build a model of the pharmacophore, identifying which positions are sensitive to steric or electronic changes and which substitutions are favorable.

Optimizing Properties : Based on this model, new derivatives are designed to enhance potency and improve drug-like properties. For example, if SAR studies show that a specific substitution at the 4-position improves solubility without sacrificing potency, this modification will be incorporated into the next generation of compounds. researchgate.net A successful example of this approach is the development of the ATR kinase inhibitor VX-970/M6620, which is based on a 2-aminopyrazine (B29847) core attached to a disubstituted isoxazole and was optimized through the rational design of intra- and intermolecular polar interactions. nih.gov

The synthesis of these rationally designed derivatives often involves multi-step processes. A common route to the 3,5-disubstituted isoxazole core is the cycloaddition reaction between a nitrile oxide and an alkyne. civilica.com For the parent compound, this could involve the reaction of 4-chlorophenylacetylene (B8058041) with a bromo-nitrile oxide precursor.

Comparative Studies with Structurally Similar Isoxazole Compounds

To understand the uniqueness of the this compound scaffold, it is useful to compare it with structurally related compounds.

Positional Isomers : The exact positioning of the substituents is critical. For example, a study of 3-Aryl-5-(3'-bromophenyl)isoxazoles explores the effect of having the halogen at the meta-position of the phenyl ring, as opposed to the para-position in the title compound. researchgate.net Such subtle changes can significantly alter the molecule's shape and electronic distribution, leading to different binding affinities and biological activities.

Comparison of Heterocyclic Cores : In the search for Zika virus inhibitors, an isoxazole-containing compound was compared to analogs where the isoxazole ring was replaced by other five-membered heterocycles. nih.gov The isoxazole derivative demonstrated better cellular activity and lower toxicity compared to its oxazole (B20620) and 1,3,4-oxadiazole (B1194373) counterparts, highlighting the privileged nature of the isoxazole scaffold in that specific context. nih.gov

These comparative analyses help to delineate the precise structural requirements for activity and confirm the importance of the 3-bromo-5-(4-chlorophenyl) arrangement for its specific biological profile.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of toxic solvents. elifesciences.org The development of efficient and environmentally benign synthetic strategies is therefore a critical area of future research.

Recent advancements have highlighted several promising avenues for the synthesis of 3,5-disubstituted isoxazoles. One-pot, three-step procedures involving copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes offer a mild and convenient route. organic-chemistry.org Another efficient method involves the reaction of 1,3-dialkynes with hydroxylamine (B1172632) in DMSO under mild conditions, yielding satisfactory to excellent yields of 3,5-disubstituted isoxazoles. nih.gov Furthermore, the conversion of β-nitroenones using tin(II) chloride dihydrate in ethyl acetate (B1210297) provides a pathway to these structures under mild conditions that tolerate various functional groups. rsc.org

In line with the principles of green chemistry, ultrasound-assisted synthesis has emerged as a powerful tool. elifesciences.org Sonochemistry can enhance reaction efficiency, reduce energy consumption, and improve yields, often minimizing byproduct formation and allowing for the use of greener solvents. elifesciences.orgnih.gov The use of deep eutectic solvents (DES) as a reaction medium also presents a sustainable alternative, with the potential for the solvent to be reused multiple times without a significant drop in reaction yield. acs.org The development of aqueous media-based syntheses further contributes to the goal of environmentally friendly procedures, offering advantages like easier work-up and high yields without the need for a catalyst. nih.gov

Future work in this area will likely focus on the adaptation of these modern synthetic methodologies to the specific synthesis of 3-Bromo-5-(4-chlorophenyl)isoxazole. The goal will be to develop a process that is not only high-yielding but also scalable, cost-effective, and environmentally responsible.

| Synthetic Approach | Key Features | Potential Advantages |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to accelerate reactions. elifesciences.org | Enhanced efficiency, reduced energy consumption, improved yields, use of green solvents. elifesciences.orgnih.gov |

| Deep Eutectic Solvents (DES) | Employs a mixture of hydrogen bond donors and acceptors as the solvent. acs.org | Reusability of the solvent, can proceed where conventional solvents fail. acs.org |

| Aqueous Media Synthesis | Uses water as the reaction solvent. nih.gov | Environmentally benign, easier work-up, mild conditions, high yields. nih.gov |

| Copper(I)-Catalyzed Cycloaddition | A one-pot, three-step reaction. organic-chemistry.org | Mild and convenient procedure. organic-chemistry.org |

| Domino Reductive Nef Reaction/Cyclization | Converts β-nitroenones to isoxazoles. rsc.org | Good yields, tolerates several functional groups, mild reaction conditions. rsc.org |

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to elucidating its mechanism of action and designing more potent analogs. Advanced spectroscopic and computational methods are indispensable tools in this pursuit.

Spectroscopic techniques such as Fourier-transform microwave (FTMW) and millimeter/sub-millimeter wave spectroscopy can provide highly accurate data on the rotational constants of the molecule, allowing for a precise determination of its geometry. nih.gov For molecules with flexible groups, these techniques can also characterize large amplitude motions, providing a more complete picture of the molecule's conformational landscape. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach. researchgate.netmdpi.com DFT calculations can be used to optimize the molecular structure, predict spectroscopic parameters, and calculate the energies of different conformations. nih.govresearchgate.net By comparing the calculated data with experimental spectroscopic results, a highly accurate structural model can be validated. Furthermore, computational methods can be employed to study the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which can provide insights into its reactivity and potential as a pharmaceutical agent. researchgate.net

Future research should focus on a combined experimental and computational approach to fully characterize this compound. This would involve recording and analyzing its high-resolution rotational and vibrational spectra and performing high-level quantum chemical calculations to interpret the experimental data and gain a deeper understanding of its structural and electronic properties.

| Technique | Application | Insights Gained |

| Fourier-Transform Microwave (FTMW) Spectroscopy | High-resolution rotational spectroscopy. nih.gov | Precise molecular geometry, rotational constants, characterization of large amplitude motions. nih.gov |

| Density Functional Theory (DFT) | Computational modeling of molecular structure and properties. researchgate.netmdpi.com | Optimized geometry, predicted spectroscopic parameters, HOMO-LUMO energy gap, electronic properties. nih.govresearchgate.net |

| X-ray Crystallography | Determination of the solid-state structure. mdpi.com | Crystal packing, intermolecular interactions. mdpi.com |

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

The isoxazole ring is a versatile scaffold found in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govmdpi.comresearchgate.net The specific biological actions of this compound, however, remain to be fully elucidated.

Future research should aim to unravel the molecular mechanisms by which this compound exerts its biological effects. This will involve a multi-pronged approach, starting with broad-spectrum screening to identify its primary biological activities. Subsequent studies would then focus on identifying the specific cellular pathways and molecular targets that are modulated by the compound. Techniques such as gene expression profiling, proteomics, and metabolomics can provide a global view of the cellular response to treatment with this compound.

For instance, if the compound exhibits anticancer activity, further investigations would be necessary to determine if it induces apoptosis, inhibits cell proliferation, or interferes with specific signaling pathways known to be dysregulated in cancer. espublisher.comresearchgate.net Similarly, if anti-inflammatory properties are observed, studies should focus on its effects on key inflammatory mediators and pathways. Understanding these molecular mechanisms is crucial for the rational design of more potent and selective derivatives and for identifying potential therapeutic applications.

Exploration of New Molecular Targets and Pathways for Functional Modulation

The discovery of novel molecular targets is a key driver of drug development. The unique structural features of this compound may enable it to interact with a diverse range of biological macromolecules, opening up possibilities for modulating new therapeutic targets and pathways.

One promising area of exploration is in the field of oncology. Isoxazole derivatives have been identified as inhibitors of key cancer-related targets such as EGFR-TK and PARP. researchgate.net Future research could investigate the potential of this compound to inhibit these or other cancer-associated proteins. Molecular docking studies can be used to predict the binding of the compound to the active sites of various enzymes and receptors, guiding the experimental validation of these interactions. nih.govacs.org

Beyond cancer, isoxazole-containing compounds have shown potential in treating a variety of other diseases. bohrium.com For example, they have been investigated as antagonists for dopamine (B1211576) D4 receptors and as inhibitors of carbonic anhydrase. acs.orgnih.gov A systematic screening of this compound against a panel of diverse biological targets could uncover unexpected activities and open up new therapeutic avenues. The identification of novel targets will not only provide opportunities for the development of new drugs but will also contribute to a deeper understanding of the underlying biology of various diseases.

Integration of Chemoinformatics and Machine Learning in Isoxazole Research

The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the analysis of large chemical datasets and the development of predictive models for biological activity and other properties. nih.govnih.gov These approaches can be powerfully applied to the study of isoxazole derivatives, including this compound.

Machine learning algorithms can be trained on existing data for isoxazole compounds to build quantitative structure-activity relationship (QSAR) models. researchgate.netresearchgate.net These models can then be used to predict the biological activity of new, unsynthesized isoxazole derivatives, helping to prioritize the most promising candidates for synthesis and testing. This in silico screening can significantly reduce the time and cost of the drug discovery process.

Furthermore, generative machine learning models can be used for de novo drug design, creating novel isoxazole structures with desired properties. nih.gov By integrating chemoinformatics and machine learning into the research workflow, it will be possible to more efficiently explore the chemical space around the this compound scaffold, leading to the rapid identification of new and improved therapeutic agents.

Q & A

Q. Table 1: Comparative Inhibition Data for Isoxazole Derivatives

| Compound | Target Enzyme | IC (µM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|---|

| This compound | GR | 0.059 | Uncompetitive | 3-Br, 4-Cl-Ph |

| 5-(4-Chlorophenyl)isoxazole | GR | 0.107 | Non-competitive | 5-Cl-Ph |

| 3-(4-Bromophenyl)isoxazole | GST | 0.099 | Competitive | 3-Br-Ph |

Q. Table 2: Recommended Analytical Techniques for Structural Validation

| Technique | Application | Example Data from Evidence |

|---|---|---|

| X-ray Crystallography | Resolves π-π stacking, bond lengths | Crystal structure in |

| NMR | Confirms substituent positions | Spectral data in |

| HPLC-MS | Purity assessment (>95%) | Methodology in |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.